molecular formula C12H13F2NO2 B14042180 (3,4-Difluoro-2-methylphenyl)(morpholino)methanone

(3,4-Difluoro-2-methylphenyl)(morpholino)methanone

Katalognummer: B14042180
Molekulargewicht: 241.23 g/mol
InChI-Schlüssel: CRNUEYSDQXTJTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Difluoro-2-methylphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H13F2NO2 and a molecular weight of 241.24 g/mol . This compound is characterized by the presence of a difluoromethylphenyl group and a morpholino group attached to a methanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (3,4-Difluoro-2-methylphenyl)(morpholino)methanone typically involves the reaction of 3,4-difluoro-2-methylbenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

(3,4-Difluoro-2-methylphenyl)(morpholino)methanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(3,4-Difluoro-2-methylphenyl)(morpholino)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of (3,4-Difluoro-2-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

(3,4-Difluoro-2-methylphenyl)(morpholino)methanone can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C12H13F2NO2

Molekulargewicht

241.23 g/mol

IUPAC-Name

(3,4-difluoro-2-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H13F2NO2/c1-8-9(2-3-10(13)11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3

InChI-Schlüssel

CRNUEYSDQXTJTE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.